molecular formula C9H8Cl2 B1425977 1,5-dichloro-2,3-dihydro-1H-indene CAS No. 1188232-20-3

1,5-dichloro-2,3-dihydro-1H-indene

Cat. No. B1425977
M. Wt: 187.06 g/mol
InChI Key: DVXJZBDUZYRPRY-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,3-dihydro-1H-indene, also known as 1,5-DCI, is a heterocyclic aromatic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless, crystalline solid with a molecular weight of 177.97 g/mol, a boiling point of 225°C, and a melting point of 63°C. It is insoluble in water and is soluble in most organic solvents. 1,5-DCI has been extensively studied for its various properties and applications, including its use as a synthetic intermediate in the preparation of other organic compounds, as a catalyst in organic synthesis, and as a pharmaceutical agent.

Scientific Research Applications

Molecular Structure and Vibrational Study

1,5-Dichloro-2,3-dihydro-1H-indene, a derivative of 2,3-dihydro-1H-indene, has been studied for its molecular structure and vibrational properties. Density Functional Theory (DFT) calculations have been used to determine the equilibrium geometries and harmonic frequencies of molecules like 2,3-dihydro-1H-indene and its derivatives. These studies contribute to a better understanding of the molecular behavior and potential applications of these compounds (Prasad et al., 2010).

Catalytic Synthesis Applications

Research on 1,5-dichloro-2,3-dihydro-1H-indene-related compounds includes their use in catalytic synthesis. For example, 2,3-dihydro-1H-inden-1-one derivatives have been synthesized through decarbonylative cycloaddition, employing catalysis techniques. Such studies expand the potential use of these compounds in synthetic organic chemistry (Hu et al., 2022).

Novel Synthesis Methods

Innovative synthesis methods for compounds related to 1,5-dichloro-2,3-dihydro-1H-indene are being developed. For instance, a new synthesis method for 2,3-dihydro-1,3-methano-1H-indene has been designed, indicating the continual evolution of synthesis techniques in this area of chemistry (Christl & Cohrs, 2015).

Polymerization and Material Science Applications

Compounds like 1,5-dichloro-2,3-dihydro-1H-indene have potential applications in polymerization and material science. Research into methylene-bridged metallocenes with 1H-indene ligands has provided insights into their use in polymerization catalysis, which is pivotal in material science and engineering (Resconi et al., 2006).

Electronic and Photovoltaic Applications

Derivatives of 1,5-dichloro-2,3-dihydro-1H-indene have been studied for their application in electronics and photovoltaics. For instance, the influences of terminal groups on the performances of asymmetric small molecule acceptors in polymer solar cells have been explored, showcasing the potential of these compounds in renewable energy technologies (Liu et al., 2020).

properties

IUPAC Name

1,5-dichloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJZBDUZYRPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dichloro-2,3-dihydro-1H-indene

CAS RN

1188232-20-3
Record name 1,5-dichloro-2,3-dihydro-1H-indene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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